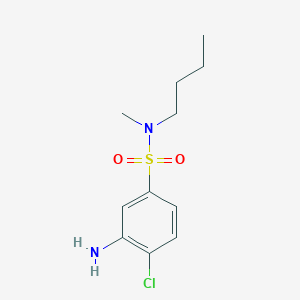

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide

描述

Systematic IUPAC Nomenclature and Isomerism Considerations

The IUPAC name 3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is derived from the parent benzenesulfonamide structure. The substituents are assigned numerical positions based on the lowest numbering system:

- Position 3 : Amino group (-NH₂)

- Position 4 : Chlorine atom (-Cl)

- Sulfonamide nitrogen : Substituted with butyl (-CH₂CH₂CH₂CH₃) and methyl (-CH₃) groups.

The compound exhibits limited isomerism due to its structure. While the sulfonamide group itself does not permit geometric isomerism (due to the single S-N bond), the butyl chain may adopt different conformations. However, these conformers are not classified as isomers but as rotational variants. Constitutional isomerism is absent, as the substituents are fixed in their positions.

Molecular Formula and Structural Features Analysis

The molecular formula C₁₁H₁₇ClN₂O₂S (molecular weight: 276.78 g/mol) reflects the compound’s composition:

| Component | Quantity |

|---|---|

| Carbon atoms | 11 |

| Hydrogen atoms | 17 |

| Chlorine atom | 1 |

| Nitrogen atoms | 2 |

| Oxygen atoms | 2 |

| Sulfur atom | 1 |

Key structural features :

- Benzenesulfonamide core : A benzene ring with a sulfonamide group (-SO₂NH-) at position 1.

- Electron-withdrawing chlorine : At position 4, enhancing the sulfonamide’s acidity and influencing reactivity.

- Amino group : At position 3, contributing hydrogen-bonding capability.

- N-substituents : Butyl and methyl groups impart steric bulk and hydrophobicity to the sulfonamide nitrogen.

The sulfonamide group’s geometry is influenced by intramolecular interactions. Computational studies on analogous sulfonamides (e.g., benzenesulfonamide) reveal that the amino group’s hydrogen atoms adopt an eclipsed conformation relative to the sulfonyl oxygen atoms, minimizing dipole moments.

Comparative Analysis with Related Benzenesulfonamide Derivatives

The structural and functional properties of this compound are contextualized by comparing it to other sulfonamide derivatives.

Key differences :

- N-substituent size : The butyl group (C₄) in the target compound provides greater steric hindrance than methyl (C₁) but less than cyclohexyl (C₆ ring).

- Electronic effects : The chlorine atom at position 4 is electron-withdrawing, contrasting with electron-donating groups like methoxy in other derivatives.

- Solubility : Bulky N-substituents (e.g., cyclohexyl) reduce water solubility compared to smaller groups.

属性

IUPAC Name |

3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOBVMHWWHJUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules that have been widely studied for their therapeutic implications, particularly in cancer treatment and antimicrobial applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a role in maintaining acid-base balance and are implicated in tumor growth and metastasis .

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways, which could be beneficial for treating malignancies such as breast cancer .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown selective inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM . The compound has been observed to enhance apoptosis significantly, as evidenced by increased annexin V-FITC positivity in treated cells.

Antimicrobial Activity

The sulfonamide class, including this compound, has demonstrated antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds range from 0.23 to 0.94 mg/mL, indicating promising potential for treating resistant infections .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a sulfonamide derivative on MDA-MB-231 cells. The results showed that treatment led to a significant increase in apoptotic cells compared to controls, highlighting the compound's potential as an anticancer agent.

| Treatment | % Apoptotic Cells |

|---|---|

| Control | 0.18 |

| Compound | 22.04 |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of a related sulfonamide against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | % Inhibition |

|---|---|---|

| S. aureus | 0.23 | 80.69 |

| E. coli | 0.47 | Moderate |

| K. pneumoniae | 0.94 | High |

Research Findings

Recent research emphasizes the diverse biological activities of sulfonamide derivatives:

- Selectivity : Certain derivatives show selective inhibition of carbonic anhydrase IX over CA II, suggesting potential for targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence biological activity, with specific functional groups enhancing efficacy against cancer and microbial targets .

相似化合物的比较

3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide (CAS 1219982-99-6)

- Molecular Formula : C₁₀H₁₅ClN₂O₃S .

- Key Structural Differences: Replacement of N-butyl and N-methyl groups with a single 3-hydroxybutyl (-CH₂CH(OH)CH₂CH₃) substituent on the sulfonamide nitrogen.

- Physicochemical Implications :

- Higher hydrogen-bonding capacity due to the hydroxyl group, which may influence bioavailability and metabolic stability.

- Molecular weight: ~290.8 g/mol (calculated).

3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 328028-38-2)

- Molecular Formula : C₁₂H₁₁ClN₂O₃S .

- Key Structural Differences :

- A 3-chlorophenyl (-C₆H₄Cl) group replaces the N-butyl and N-methyl groups.

- Addition of a hydroxyl (-OH) group at the 4-position instead of chlorine in the target compound.

- Physicochemical Implications: Increased aromaticity and molecular weight (298.75 g/mol) may enhance lipophilicity . Hydrogen-bond donors/acceptors: 3 and 5, respectively, suggesting distinct interaction profiles in biological systems .

3-Amino-4-chloro-N-isobutylbenzenesulfonamide (CAS 1040010-60-3)

- Molecular Formula : C₁₀H₁₅ClN₂O₂S .

- Key Structural Differences :

- Isobutyl (-CH₂CH(CH₃)₂) substituent on the sulfonamide nitrogen, introducing steric bulk compared to the linear N-butyl group in the target compound.

- Physicochemical Implications: Molecular weight: 262.76 g/mol, lower than the target compound due to the absence of an N-methyl group .

Comparative Data Table

准备方法

Sulfonyl Chloride Intermediate Preparation and Amination

A common route begins with 4-chlorobenzenesulfonyl chloride, which reacts with secondary amines to form sulfonamide intermediates. For example, treatment of 4-(bromomethyl)benzenesulfonyl chloride with secondary amines yields sulfonamide intermediates, which can be further reacted with primary amines to introduce the amino functionality.

- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or toluene.

- Temperature: Ambient to reflux, depending on reagents.

- Catalysts/base: Potassium carbonate or similar bases are used to facilitate nucleophilic substitution.

This method is exemplified by the synthesis of related compounds where 4-(bromomethyl)benzenesulfonyl chloride is treated with N-methylbutylamine and then further aminated to achieve the target compound.

N-Alkylation Steps

N-alkylation is performed by reacting the sulfonamide intermediate with alkyl halides or by direct alkylation using alkylating agents in the presence of bases such as potassium carbonate.

- Typical solvents: DMF, acetonitrile.

- Temperature: 50–100 °C.

- Time: Several hours to ensure complete reaction.

This step ensures the incorporation of the N-butyl and N-methyl groups on the nitrogen atom of the sulfonamide.

Amination of the Aromatic Ring

The amino group at the 3-position on the benzene ring is introduced either by reduction of a nitro precursor or direct substitution reactions.

- Reduction method: Starting from 3-nitro-4-chlorobenzenesulfonamide derivatives, reduction is performed using zinc and sodium hydroxide or catalytic hydrogenation.

- Reaction conditions: Heating to 80 °C for several hours.

- Work-up: Filtration and extraction to isolate the amino-substituted product.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-chlorobenzenesulfonyl chloride + N-methylbutylamine, K2CO3, solvent (DCM or toluene), RT to reflux | N-butyl-N-methyl-4-chlorobenzenesulfonamide | 85–90 | Formation of sulfonamide intermediate |

| 2 | Amination via reduction of nitro precursor (Zn/NaOH, 80 °C, 3 h) | 3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | 90–95 | High purity amino derivative |

| 3 | Purification by recrystallization or chromatography | Final pure compound | >95 | Ensures removal of impurities |

Research Findings and Optimization Notes

- pH Control: Maintaining neutral to slightly acidic pH during condensation and amination steps prevents side reactions and improves yield.

- Solvent Choice: Dichloromethane and toluene are preferred for sulfonylation and alkylation due to their inertness and ability to dissolve reagents.

- Temperature Control: Reflux conditions accelerate reaction rates but require monitoring to avoid decomposition.

- Purification: Post-reaction workup typically involves solvent extraction, drying over anhydrous sodium sulfate, and recrystallization for high purity.

Comparative Analysis of Methods

| Method Aspect | Sulfonyl Chloride Route | Nitro Reduction Route |

|---|---|---|

| Starting Materials | 4-chlorobenzenesulfonyl chloride + amines | Nitro-substituted sulfonamide precursors |

| Reaction Complexity | Moderate | Moderate to high (due to reduction step) |

| Yield | 85–90% | 90–95% |

| Purity Achievable | High | Very high |

| Scalability | Good | Good |

| Environmental Impact | Requires handling of sulfonyl chlorides | Use of reducing agents (Zn/NaOH) |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves reacting sulfonyl chlorides with amines under basic conditions. For example, 4-chlorobenzenesulfonyl chloride can be coupled with N-butyl-N-methylamine in the presence of a base like triethylamine or pyridine to form the sulfonamide bond. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for minimizing side reactions like hydrolysis . Post-synthesis purification via column chromatography or recrystallization improves purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the butyl, methyl, and aromatic protons. The chloro and amino groups influence chemical shifts (e.g., deshielding of adjacent protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX programs like SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, sulfonamide derivatives often exhibit intermolecular N–H···O hydrogen bonds stabilizing crystal packing .

Q. What are the key functional groups in this compound, and how do they influence reactivity in derivatization studies?

- Methodological Answer :

- Amino Group : Participates in acylation or diazotization reactions.

- Chloro Substituent : Enables nucleophilic aromatic substitution (e.g., with amines or alkoxides).

- Sulfonamide Moiety : Acts as a hydrogen-bond donor/acceptor, influencing interactions with biological targets. Reactivity can be modulated by protecting groups (e.g., tert-butyloxycarbonyl for the amino group) during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. To address this:

- Comparative Assays : Test the compound in parallel using in vitro (e.g., enzyme inhibition) and cell-based (e.g., proliferation assays) models.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

- Structural Analogues : Synthesize and test analogues with modified substituents (e.g., replacing the chloro group with fluorine) to isolate structure-activity relationships (SAR) .

Q. What crystallographic strategies are effective for analyzing polymorphism in this compound?

- Methodological Answer : Polymorphism arises from differences in hydrogen-bonding or packing motifs. Strategies include:

- Temperature-Dependent Crystallization : Grow crystals at multiple temperatures (e.g., 4°C vs. room temperature).

- Solvent Screening : Use polar (ethanol) vs. non-polar (hexane) solvents to induce different crystal forms.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl vs. N–H···O) using software like CrystalExplorer. Refinement with SHELXL ensures accurate thermal parameter modeling .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., carbonic anhydrase isoforms).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories).

- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential surfaces to optimize substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。